

A Comparative Analysis of Odulimomab and Daclizumab for Immunomodulation

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Compound of Interest

Compound Name: *Odulimomab*

Cat. No.: *B1169742*

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This guide provides a detailed comparative analysis of two monoclonal antibody-based immunomodulatory agents: **Odulimomab** and Daclizumab. While both drugs were developed to prevent T-cell mediated immune responses, particularly in the context of organ transplantation and autoimmune diseases, they target distinct molecules in the T-cell activation cascade. This guide outlines their mechanisms of action, presents available clinical efficacy and safety data, and provides detailed experimental methodologies for key immunological assays.

Executive Summary

Odulimomab is a murine monoclonal antibody targeting the α -chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule for T-cell interactions. Daclizumab is a humanized monoclonal antibody that targets the α -subunit (CD25) of the high-affinity Interleukin-2 (IL-2) receptor, a key component for T-cell proliferation.

Daclizumab received regulatory approval for the prevention of acute kidney transplant rejection (as Zenapax®) and later for relapsing forms of multiple sclerosis (as Zinbryta®), though it was subsequently withdrawn from the market for the latter indication due to safety concerns.[\[1\]](#)

Odulimomab was an investigational drug primarily studied for the prevention of transplant rejection and did not achieve regulatory approval for widespread clinical use.[\[2\]](#) This comparison, therefore, juxtaposes a well-characterized agent with extensive clinical data against an earlier-stage investigational drug.

General Characteristics

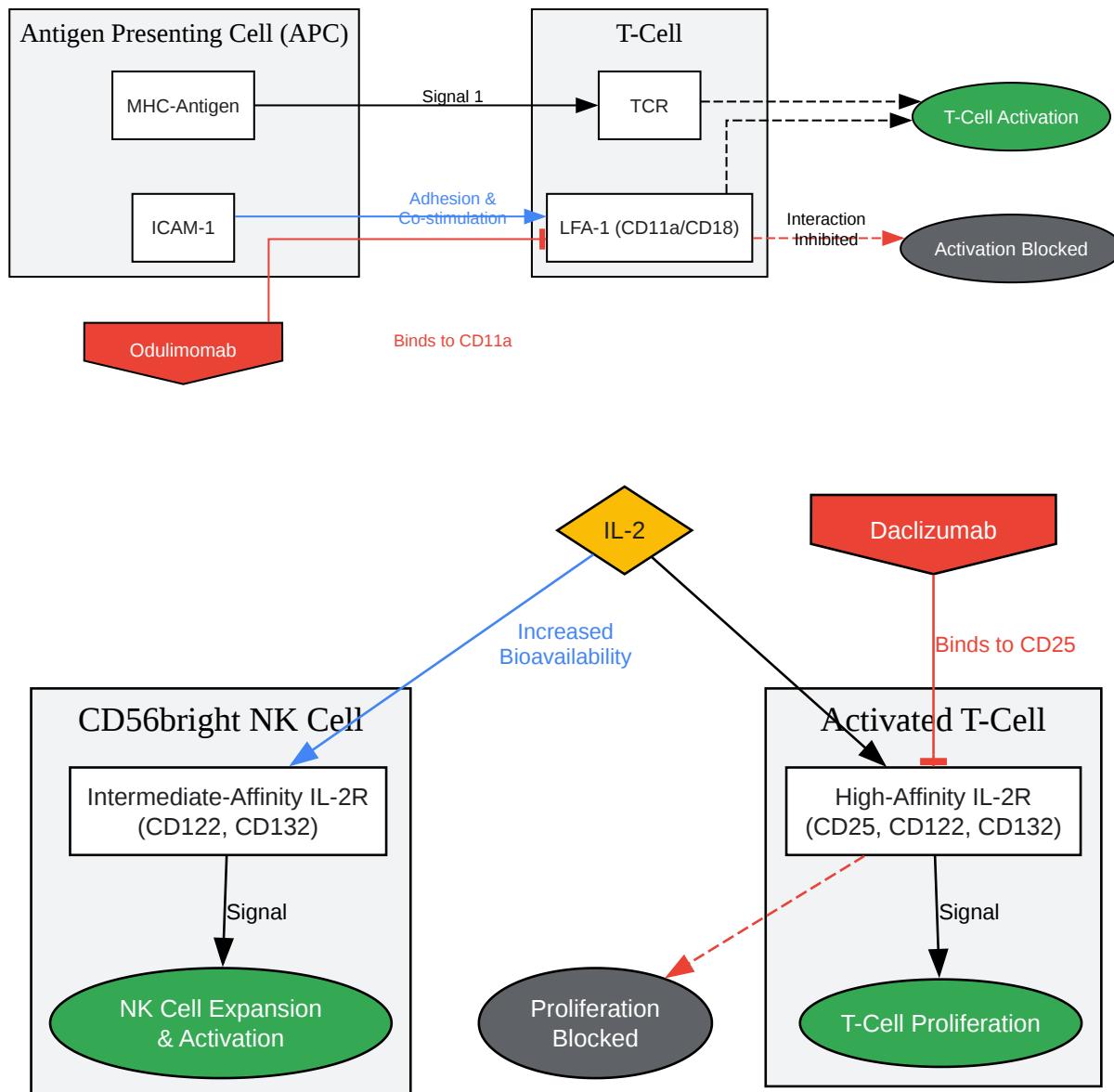
A summary of the key characteristics of **Odulimomab** and Daclizumab is presented in Table 1.

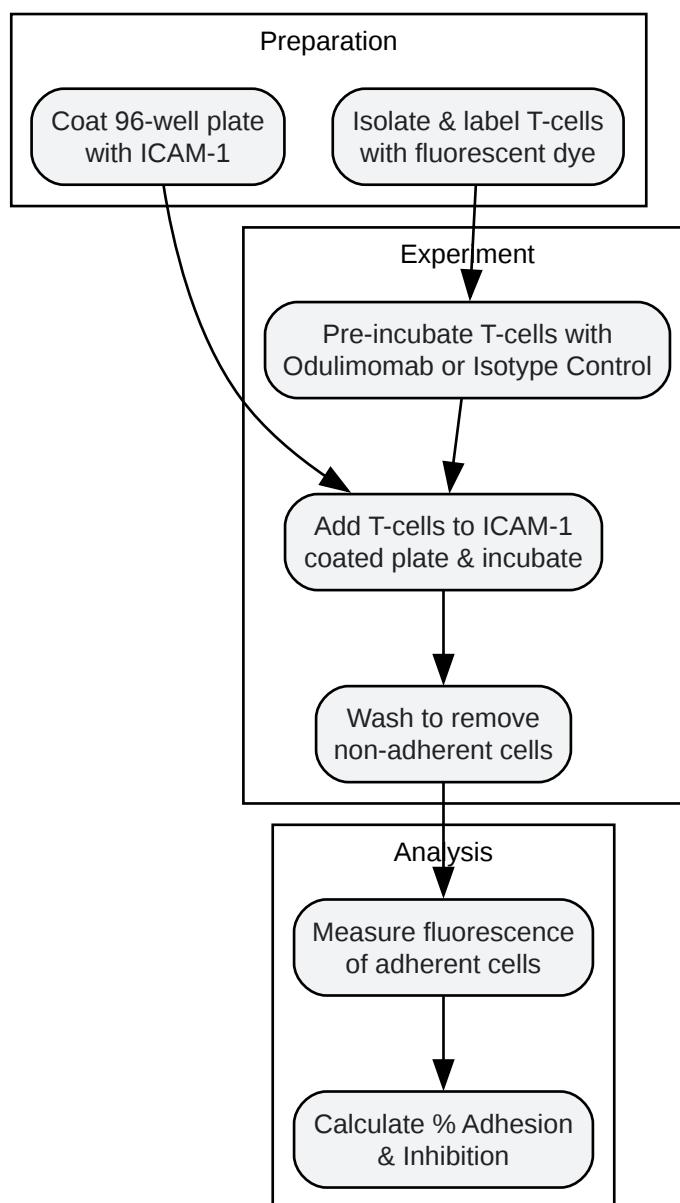
Feature	Odulimomab	Daclizumab
Target Antigen	CD11a (α -chain of LFA-1)[2]	CD25 (α -subunit of the high-affinity IL-2 receptor)[1]
Mechanism of Action	Blocks T-cell adhesion and co-stimulation[2]	IL-2 receptor antagonist, inhibits IL-2 mediated T-cell proliferation[3]
Antibody Type	Murine IgG1[2]	Humanized IgG1[3]
Primary Indications Studied	Prevention of organ transplant rejection[2]	Prevention of acute kidney transplant rejection, Relapsing Multiple Sclerosis[1]
Regulatory Status	Investigational[2]	Approved for transplant rejection (Zenapax®, discontinued); Approved and later withdrawn for Multiple Sclerosis (Zinbryta®)[1]

Mechanism of Action

Odulimomab: Inhibition of T-Cell Adhesion

Odulimomab exerts its immunosuppressive effect by binding to the CD11a subunit of LFA-1 on T-lymphocytes. LFA-1 plays a crucial role in the "immunological synapse," the interface between a T-cell and an antigen-presenting cell (APC). By binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the APC, LFA-1 stabilizes the T-cell/APC interaction, which is essential for sustained T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and effector function. **Odulimomab**, by blocking the LFA-1/ICAM-1 interaction, disrupts this critical adhesion and co-stimulatory process, leading to anergy or reduced T-cell response.





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References

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